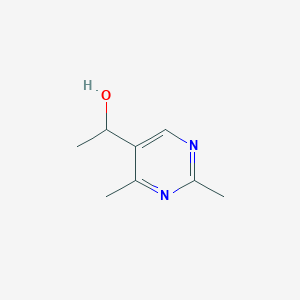

1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol

Description

1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol (CAS: Not explicitly provided; molecular formula C₈H₁₂N₂O) is a pyrimidine derivative featuring a 5-substituted ethanol group and methyl substituents at the 2- and 4-positions of the pyrimidine ring. The ethanol moiety offers a site for further functionalization, while the methyl groups influence steric and electronic properties.

Properties

IUPAC Name |

1-(2,4-dimethylpyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAMCVCEPUYULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidin-5-yl chloride with ethan-1-ol under specific reaction conditions, such as the presence of a base catalyst and controlled temperature. Another approach is the reduction of 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-one using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes involve the use of specialized reactors and controlled environments to maintain the desired reaction conditions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups using appropriate reagents and conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Efficacy

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol exhibits selective cytotoxicity towards various cancer cell lines. The compound's IC50 values suggest promising potential for development as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cells

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between structural features and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents . The precise mechanism of action is being explored but is hypothesized to involve interference with mitochondrial pathways.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methylpyrimidin-5-yl)ethan-1-ol

- Structural Differences : Lacks the 2-methyl group on the pyrimidine ring, reducing steric hindrance and altering electronic effects.

- Key Properties : The absence of the 2-methyl group may increase reactivity toward electrophilic substitution compared to the 2,4-dimethyl analog.

(1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol

- Structural Differences: Chiral center at the ethanol carbon (R-configuration) introduces stereochemical specificity, which could enhance binding affinity in enantioselective applications .

- Molecular Weight : 138.17 g/mol (vs. 152.19 g/mol for the 2,4-dimethyl analog), with reduced hydrophobicity due to fewer methyl groups.

- Applications: Potential use in asymmetric synthesis or targeted drug design, though explicit biological data are unavailable in the evidence.

1-(4-Methyl-2-phenylpyrimidin-5-yl)ethan-1-one

- Functional Group Difference : Contains a ketone instead of an alcohol, increasing lipophilicity (logP) and reducing hydrogen-bonding capacity.

- Synthesis : Synthesized via bromination of a pyrimidine precursor using CuBr₂ .

- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the alcohol group in the target compound.

1-(2-Amino-4,6-dichloropyrimidin-5-yl)ethan-1-ol

- Substituent Differences: Amino and chloro groups at positions 2, 4, and 6 introduce electron-withdrawing effects, deactivating the pyrimidine ring toward electrophilic attacks.

- NMR Data : ¹H-NMR in DMSO (δ 5.2 ppm for -OH) suggests strong hydrogen bonding, contrasting with the methyl-dominated shielding effects in the 2,4-dimethyl analog .

Table 1. Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol | C₈H₁₂N₂O | 152.19 | 2,4-dimethyl | Alcohol |

| 1-(4-Methylpyrimidin-5-yl)ethan-1-ol | C₇H₁₀N₂O | 138.17 | 4-methyl | Alcohol |

| (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-ol | C₇H₁₀N₂O | 138.17 | 4-methyl, R-configuration | Alcohol |

| 1-(4-Methyl-2-phenylpyrimidin-5-yl)ethan-1-one | C₁₃H₁₂N₂O | 212.25 | 4-methyl, 2-phenyl | Ketone |

Biological Activity

1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant case studies, highlighting its antimicrobial, anti-inflammatory, and cytotoxic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylpyrimidine with ethanolic reagents under controlled conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Studies have shown that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 16–32 µg/mL |

| 2b | Escherichia coli | 0.125 µg/mL |

| 3d | Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate that the presence of the pyrimidine moiety enhances the compound's ability to inhibit bacterial growth .

Anti-inflammatory Activity

Research has indicated that certain pyrimidine derivatives possess anti-inflammatory properties. In a study evaluating various compounds for their ability to reduce inflammation in a carrageenan-induced rat paw edema model, derivatives similar to this compound exhibited significant reductions in edema compared to control substances like indomethacin:

| Compound Type | % Inhibition |

|---|---|

| Pyrimidine Derivatives | 47–76% |

| Indomethacin | 78% |

This suggests that modifications in the pyrimidine structure can lead to enhanced anti-inflammatory effects .

Cytotoxic Activity

The cytotoxicity of pyrimidine derivatives has been explored in various cancer cell lines. For example, compounds similar to this compound were tested against human leukemia cell lines. The results indicated promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents:

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 (Leukemia) | <0.5 |

| U-937 (Leukemia) | <0.8 |

These findings underscore the potential of this compound in developing new anticancer therapies .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyrimidine derivatives, including this compound. The research highlighted how specific substitutions on the pyrimidine ring influence biological activity:

- Antibacterial Efficacy : Compounds with methyl groups at positions 2 and 4 showed enhanced antibacterial activity against Gram-positive bacteria.

- Cytotoxic Potential : The presence of electron-withdrawing groups at specific positions increased cytotoxicity towards cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?

Answer: The synthesis of pyrimidine-derived alcohols like this compound typically involves catalytic hydrogenation of ketone precursors or nucleophilic addition to pyrimidine aldehydes. For example, catalytic hydrogenation of 1-(2,4-dimethylpyrimidin-5-yl)ethanone using chiral catalysts (e.g., Ru-BINAP complexes) under high-pressure H₂ can yield enantiomerically pure alcohols. Optimization requires adjusting catalyst loading (5–10 mol%), temperature (50–80°C), and solvent polarity (e.g., ethanol vs. THF). Monitoring reaction progress via HPLC or GC-MS is critical to identify byproducts and maximize yield (>80%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer: Combine chromatographic (HPLC, GC) and spectroscopic methods:

- HPLC : Use a C18 column with a water/acetonitrile gradient (95:5 to 60:40) to assess purity (>98%).

- NMR : Confirm the presence of the hydroxyl group (δ 1.5–2.0 ppm for CH₃, δ 4.5–5.0 ppm for -CH(OH)-) and pyrimidine protons (δ 8.0–9.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 179.1 (calculated for C₈H₁₂N₂O).

- Chiral Analysis : For enantiopure forms, chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is recommended .

Q. What are the key stability considerations for storing this alcohol, and how can degradation be mitigated?

Answer: The compound’s secondary alcohol group and pyrimidine ring make it sensitive to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation. Solubility in organic solvents (e.g., DMSO) reduces water-mediated degradation. Monitor stability via periodic NMR or LC-MS to detect degradation products like the corresponding ketone .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Answer: Enantioselective synthesis leverages biocatalytic or organocatalytic methods:

- Biocatalysis : Alcohol dehydrogenases (ADHs) from Lactobacillus brevis or engineered variants catalyze ketone reductions with high enantiomeric excess (>99% ee). Use NADPH cofactor recycling systems (e.g., glucose dehydrogenase) in phosphate buffer (pH 7.0, 30°C) .

- Organocatalysis : Chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) induce asymmetric reductions with 85–90% ee. Optimize solvent (toluene) and stoichiometry (1:1.2 ketone:catalyst) .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacological activity of this compound, and how should dose-response studies be designed?

Answer:

- In Vitro : Test cytotoxicity via MTT assay (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Pair with ROS detection kits to assess oxidative stress mechanisms.

- In Vivo : Use rodent models (e.g., Wistar rats) for pharmacokinetics. Administer 50 mg/kg orally, with blood sampling at 0, 1, 3, 6, and 24 h for LC-MS plasma analysis. For efficacy studies, induce disease models (e.g., pulmonary fibrosis via bleomycin) and compare outcomes to controls .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurity artifacts. Mitigate by:

- Reproducing Protocols : Strictly adhere to reported cell lines (e.g., ATCC-validated HeLa) and incubation conditions (37°C, 5% CO₂).

- Purity Verification : Reanalyze batches via HPLC-NMR to exclude confounding impurities.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways, cross-validating with orthogonal assays (e.g., siRNA knockdown) .

Methodological Guidance

Q. What computational tools can predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models transition states for hydroxyl group reactions (e.g., esterification).

- Molecular Docking : AutoDock Vina predicts binding affinities to enzymes (e.g., ADHs) using crystal structures (PDB: 1KEV) .

Q. How can researchers design derivatives to enhance the compound’s bioavailability?

Answer: Derivatization strategies include:

- Prodrug Synthesis : Acetylate the hydroxyl group to improve membrane permeability. Hydrolyze in vivo via esterases.

- Salt Formation : Prepare hydrochloride salts (ethanol/HCl, 0°C) to enhance aqueous solubility.

- PEGylation : Conjugate polyethylene glycol (PEG-400) via Mitsunobu reaction (DIAD, Ph₃P) to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.